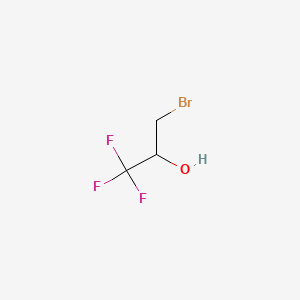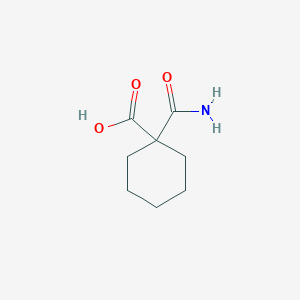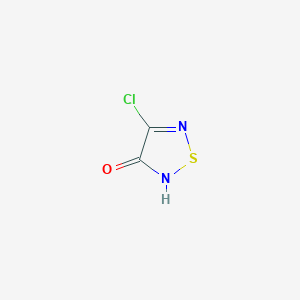
3-Bromo-1,1,1-trifluoropropan-2-ol
Vue d'ensemble
Description
3-Bromo-1,1,1-trifluoro-2-propanol is a brominated saturated alcohol . It behaves as a thiol-reactive trifluoromethyl probe . It is used in the preparation of halomethyl ketones and hydrates as fungicides .
Molecular Structure Analysis
The molecular formula of 3-Bromo-1,1,1-trifluoropropan-2-ol is C3H4BrF3O . It is a brominated saturated alcohol . It behaves as a thiol-reactive trifluoromethyl probe .Chemical Reactions Analysis
3-Bromo-1,1,1-trifluoropropan-2-ol behaves as a thiol-reactive trifluoromethyl probe . Its effective chemical shift dispersion under conditions of varying polarity has been studied .Physical And Chemical Properties Analysis
3-Bromo-1,1,1-trifluoropropan-2-ol has a boiling point of 124.5 °C at 743 mm Hg . It has a density of 1.861 g/mL at 25 °C . The refractive index is 1.4 at 20°C .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
3-BTFP serves as a versatile building block in organic synthesis. Researchers use it to create novel molecules, especially those containing trifluoromethyl groups. Additionally, 3-BTFP has been employed as a thiol-reactive trifluoromethyl probe, aiding in the study of chemical reactions and mechanisms .
CO2 Transformation and Carbonate Synthesis
In recent studies, 3-BTFP has emerged as a valuable hydrogen-bonding donor for CO2 transformation. When combined with tetrabutylammonium iodide (TBAI), it acts as an effective organic catalyst for fixing CO2 and various epoxides into cyclic carbonates. This application has implications for sustainable chemistry and green processes .
Photodissociation Dynamics Research
Researchers have investigated the photodissociation dynamics of 3-BTFP using various methods. Understanding its behavior upon photoexcitation provides insights into its reactivity and potential applications in photochemistry and photophysics .
Fluorinated Building Blocks
Due to its trifluoromethyl group, 3-BTFP contributes to the development of fluorinated compounds. These compounds find applications in medicinal chemistry, agrochemicals, and materials science. Researchers explore its use as a precursor for designing new functional molecules .
Analytical Chemistry
The unique chemical properties of 3-BTFP make it useful in analytical techniques. Researchers have employed it as a probe for studying molecular interactions, binding sites, and conformational changes. Its distinct NMR chemical shifts under varying polarity conditions aid in structural elucidation .
Biological and Medicinal Studies
While less explored, 3-BTFP’s trifluoromethyl moiety could be relevant in drug discovery. Medicinal chemists may investigate its potential as a pharmacophore or as part of bioactive compounds. Its stability and reactivity profiles make it an interesting candidate for further exploration .
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-1,1,1-trifluoropropan-2-ol is thiol groups . It behaves as a thiol-reactive trifluoromethyl probe , which means it interacts with the sulfur atom in thiol groups, commonly found in cysteine residues of proteins.
Mode of Action
3-Bromo-1,1,1-trifluoropropan-2-ol interacts with its targets by binding to the thiol groups . This interaction can lead to changes in the structure and function of the target proteins, potentially altering their activity and the biochemical pathways they are involved in.
Result of Action
The molecular and cellular effects of 3-Bromo-1,1,1-trifluoropropan-2-ol’s action depend on the specific proteins it interacts with. By binding to thiol groups, it could potentially alter protein function, leading to changes at the cellular level .
Propriétés
IUPAC Name |
3-bromo-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIIZIQRDVGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277702 | |
| Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431-34-5, 88378-50-1 | |
| Record name | 431-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1,1,1-Trifluoro-2-Propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 88378-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)
![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)





